molecular formula C12H10O2 B1597964 2-Methyl-5-phenyl-3-furaldehyde CAS No. 321309-42-6

2-Methyl-5-phenyl-3-furaldehyde

Cat. No. B1597964
M. Wt: 186.21 g/mol
InChI Key: QRBXYIYZWZGINC-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-furaldehyde is a unique chemical compound with the empirical formula C12H10O2 . It is part of the heterocyclic building blocks .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-phenyl-3-furaldehyde is 186.21 . The MDL number is MFCD02681964 . The molecular structure of this compound is not explicitly mentioned in the search results.

Scientific Research Applications

Green Chemistry and Catalysis

Furfurals, including compounds related to 2-Methyl-5-phenyl-3-furaldehyde, are crucial intermediates in the chemical industry, serving as the foundation for developing green chemistry processes. The heterogeneously catalyzed reactions of carbohydrates to produce furfural and hydroxymethylfurfural (HMF) underscore the transition towards more sustainable chemical processes. These catalytic processes aim to reduce waste, minimize corrosion, and facilitate the easy recovery of catalysts, aligning with the principles of green chemistry. Heterogeneous catalysis in aqueous solutions presents challenges, such as finding water-tolerant solid acid catalysts that remain active and stable, indicating ongoing research opportunities in this area (Karinen, Vilonen, & Niemelä, 2011).

Materials Science

In materials science, the adsorption and separation capabilities of furfural compounds have been explored, particularly in the context of metal-organic frameworks (MOFs). Studies show that certain MOFs can adsorb reactive aromatic isomers like 2-furaldehyde and 3-furaldehyde, showcasing selectivity and the ability to protect active functional groups within confined spaces. This property is particularly valuable for stabilizing reactive intermediates and enabling the selective separation of isomers under mild conditions, opening avenues for applications in catalysis and materials science (Liu, Ma, & Dong, 2010).

Catalytic Conversion and Synthesis

The catalytic conversion processes of furfural and related compounds to more valuable chemicals have significant implications for renewable energy and sustainable chemistry. For instance, the selective oxidation of 5-hydroxymethyl-2-furaldehyde (HMF) to furan-2,5-dicarboxaldehyde (FDA) has been researched, highlighting the potential of using heterogeneous catalysts based on vanadyl phosphate. This conversion process is critical for producing intermediates for bioplastics and other bio-based materials, demonstrating the versatility of furfural compounds in chemical synthesis (Carlini et al., 2005).

Analytical Chemistry

In analytical chemistry, methods for determining furfural compounds in honey and other food products have been developed, illustrating the broader applicability of these compounds beyond material and green chemistry. High-performance liquid chromatography (HPLC) methods enable the detection and quantification of hydroxymethylfurfural and related compounds, essential for food quality control and safety assessments (Nozal et al., 2001).

Safety And Hazards

When handling 2-Methyl-5-phenyl-3-furaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methyl-5-phenylfuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXYIYZWZGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383621
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenyl-3-furaldehyde

CAS RN

321309-42-6
Record name 2-methyl-5-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-5-phenylfuran-3-yl)methanol (4.7 g) obtained by the above-mentioned reaction in methylene chloride (30 mL) was added a Dess-Martin reagent (12.7 g) at 0° C., and the mixture was stirred at 0° C. for 2 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 20% ethyl acetate/hexane) to give the title compound (3.6 g, 78%) as a yellow crystal.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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